Hexaaminobenzene (HAB) is an organic compound that serves as a critical ligand in synthesizing advanced functional materials. Its molecular structure features six amine groups attached to a benzene ring, enabling it to coordinate with multiple metal ions. This functionality allows for the construction of sophisticated two-dimensional (2D) and porous structures with high electrical conductivity and tunable catalytic properties, making it a subject of significant interest in materials science and catalysis [1] [2].
The primary application of HAB is in the formation of 2D π–d conjugated coordination polymers and Metal-Organic Frameworks (MOFs). These materials exhibit exceptional electronic properties and a high density of well-defined, single-atom catalytic sites.
HAB-based coordination polymers demonstrate high performance as electrocatalysts for various energy-related reactions. The catalytic activity and selectivity can be tuned by changing the transition metal center coordinated with the HAB ligand.
The table below summarizes the performance of different HAB-based catalysts in key reactions.
Table 1: Electrocatalytic Performance of HAB-Based Materials
| Material | Application | Key Performance Metric | Reported Value | Citation |
|---|---|---|---|---|
| Co₃(HAB)₂ Nanosheets | Oxygen Evolution Reaction (OER) | Overpotential @ 10 mA cm⁻² | 310 mV (in 1 M KOH) | [3] |
| Ti-HAB Monolayer | CO₂ Reduction Reaction (CO₂RR) | Limiting Potential (for CH₄) | 1.14 eV | [2] [4] |
| Ti-HAB Monolayer | CO₂ Reduction Reaction (CO₂RR) | Overpotential (for CH₄) | 1.31 V | [2] [4] |
| Various TM-HABs | CO₂ Reduction Reaction (CO₂RR) | Overpotential Range | 0.01 V - 0.7 V | [2] [4] |
The Ni-based HAB 2D coordination polymer has been successfully incorporated into electronic devices. Research shows these materials are mildly conducting and exhibit gate-dependent conductance, indicating their potential for use in field-effect transistors (FETs) and other functional electronic components [1].
The development and analysis of HAB-based materials involve sophisticated synthesis techniques and characterization protocols.
Two primary "bottom-up" synthesis methods are employed to create HAB-based nanosheets, allowing for control over their thickness and stacking.
Synthesis and characterization workflow for 2D HAB polymers.
Density Functional Theory (DFT) calculations are crucial for predicting the catalytic properties of HAB-based single-atom catalysts before experimental synthesis.
Table 2: Key Parameters for DFT Analysis of TM-HAB Monolayers
| Parameter Category | Specific Setting | Description / Purpose |
|---|---|---|
| Software & Functional | Dmol³ Package | For all spin-polarized DFT computations. |
| Perdew-Burke-Ernzerhof (PBE) | Generalized Gradient Approximation (GGA) for electron exchange-correlation. | |
| Grimme's Method | Accounts for van der Waals (vdW) forces for dispersion correction. | |
| System Model | Supercell Size | 14.33 × 14.33 × 25 ų |
| Vacuum Space | 25 Å along Z-axis to prevent non-physical interactions. | |
| K-point Grid | 5 × 5 × 1 Monkhorst–Pack grid for Brillouin zone sampling. | |
| Solvation Model | COSMO | Simulates aqueous electrolyte environment (dielectric constant = 78.54 for H₂O). |
| Energy Calculation | Computational Hydrogen Electrode (CHE) | Models the energy of a proton-electron pair to estimate Gibbs free energy changes (ΔG). |
The choice of transition metal in the TM-HAB structure dictates the pathway and products of the CO₂ reduction reaction (CO₂RR), enabling selective generation of desired fuels and chemicals.
Table 3: CO2 Reduction Product Selectivity of TM-HAB Monolayers
| Transition Metal | Primary Reduction Product(s) |
|---|---|
| Sc, Ti, V, Cr, Cu | CH₄ (Methane) |
| Zn | HCOOH (Formic Acid) |
| Co | CH₃OH (Methanol) and CH₄ (Methane) |
| Mn, Fe | HCHO (Formaldehyde), CH₃OH (Methanol), and CH₄ (Methane) |
A significant advantage of TM-HAB catalysts is their ability to effectively suppress the competing Hydrogen Evolution Reaction (HER), thereby increasing the efficiency and selectivity for CO₂ reduction products [2] [4].
Hexaaminobenzene has proven to be a versatile and powerful building block for constructing a family of 2D conjugated coordination polymers. These materials are characterized by their high electrical conductivity, stability, and well-dispersed single-atom metal sites, making them exceptional candidates for applications in electrocatalysis (such as OER and CO₂RR) and advanced electronics.
Future research will likely focus on:
The table below summarizes the available basic information for 1,2,3,4,5,6-Benzenehexamine (as the 3HCl salt) [1].
| Property | Value / Description |
|---|---|
| CAS Number | 4444-26-2 [1] |
| Molecular Formula | C6H12N6 [1] |
| Molecular Weight | 168.20 g/mol [1] |
| Melting Point | 255 °C (decomposition) [1] |
| Appearance | Light brown powder [1] |
| Reported Application | Chemical intermediate [1] |
For a novel compound like Benzenehexamine, you must generate stability data through a structured study. The following workflow outlines the core phases of this process, from initial stress testing to data analysis [2].
Systematic workflow for drug degradation kinetic studies.
The first phase involves exposing the drug substance to various stress conditions to force degradation [2]:
After collecting concentration data over time under various stresses, analyze the data to determine the order of reaction and calculate key kinetic parameters [2]. The table below outlines the fundamental kinetic models.
| Reaction Order | Rate Law | Integrated Rate Equation | Half-Life (t₁/₂) Equation | Shelf-Life (t₉₀) Equation |
|---|---|---|---|---|
| Zero-Order | -d[A]/dt = k₀ | [A]ₜ = [A]₀ - k₀t | t₁/₂ = [A]₀ / 2k₀ | t₉₀ = [A]₀ / 10k₀ |
| First-Order | -d[A]/dt = k₁[A] | [A]ₜ = [A]₀e^(-k₁t) | t₁/₂ = ln(2) / k₁ | t₉₀ = ln(10) / k₁ |
| Second-Order | -d[A]/dt = k₂[A]² | 1/[A]ₜ = 1/[A]₀ + k₂t | t₁/₂ = 1 / (k₂[A]₀) | t₉₀ = 9 / (k₂[A]₀) |
Given the lack of specific data, here is a proposed path forward for your research:
For any NMR study, including one on benzenehexamine, the core principles remain the same. The following table summarizes the key data you would expect to find and interpret in an NMR spectrum [1].
| Aspect | Description |
|---|---|
| Chemical Shift (δ) | Identifies chemical groups/electronic environment; measured in ppm relative to a reference standard (e.g., TMS). |
| Signal Area | Proportional to the number of protons contributing to that signal (primarily for 1H-NMR). |
| Scalar Coupling (J) | Causes signal splitting; provides information on the number of adjacent protons and their connectivity through bonds. |
| Multiplicity | The splitting pattern (e.g., singlet, doublet, triplet) determined by the N+1 rule. |
Nuclear Magnetic Resonance (NMR) spectroscopy analyzes molecules by exploiting the magnetic properties of certain atomic nuclei (like 1H, 13C) when placed in a strong external magnetic field [1]. These nuclei absorb and re-emit electromagnetic radiation in the radiofrequency range. The resulting signal, called a Free Induction Decay (FID), is processed to generate an NMR spectrum, which is a plot of intensity versus chemical shift [1].
Key information from the spectrum includes [1]:
While a dedicated protocol for benzenehexamine was not located, the workflow for an NMR-based study, particularly in fields like metabolomics or protein analysis, follows a structured path. The diagram below outlines this general process, which you can adapt for your compound [2] [3].
A general workflow for an NMR-based study, from sample preparation to data interpretation.
This workflow highlights key stages [2] [3]:
Given the lack of specific data, here is a practical approach to proceed with your research:
Hexaaminobenzene (HAB) is an organic linker used to construct a class of two-dimensional (2D) Electrically Conductive Metal-Organic Frameworks (EC-MOFs) [1] [2]. Unlike many traditional MOFs that act as insulators, HAB-based MOFs feature intrinsic electrical conductivity, which significantly expands their utility into electronic applications [2]. The conductivity arises from extended conjugation and charge delocalization pathways created when the HAB linker coordinates with metal ions [2]. These materials are characterized by their high surface area, tunable pore environments, and the ability to be postsynthetically modified, making them highly attractive for advanced applications in energy storage, electrocatalysis, and sensing [1].
HAB-based MOFs demonstrate exceptional performance metrics, particularly in electrical conductivity and surface area, which are critical for their functionality.
Table 1: Key Performance Metrics of HAB-based MOFs
| Material | Electrical Conductivity | Surface Area (BET) | Key Application | Reference |
|---|---|---|---|---|
| Ni-HAB MOF | 40 S cm⁻¹ | Information Missing | Supercapacitor Electrode | [2] |
| Cu-HAB MOF | Information Missing | Information Missing | Supercapacitor Electrode | [2] |
| Co-HAB MOF | Information Missing | Information Missing | Electrocatalysis (OER/NO Reduction) | [3] |
| Rh-HAB MOF | Information Missing | Information Missing | Electrocatalysis (NO Reduction) | [3] |
| Cu-HHTC MOF | 3.02 × 10⁻³ S cm⁻¹ | 1196 m² g⁻¹ | Conductive Framework Host | [1] |
Notes on Properties:
This protocol outlines the synthesis of M-HAB (M = Ni, Cu, Co) MOFs based on published conductive MOF syntheses [2].
Reagents:
Procedure:
This procedure details how to evaluate the performance of synthesized HAB-MOFs as supercapacitor electrodes [2].
Electrode Fabrication:
Electrochemical Measurements (3-Electrode Setup):
HAB-based MOFs show promise for electrochemical ammonia synthesis via nitric oxide (NO) reduction, an important industrial process [3].
Workflow Overview:
Procedure Details:
Postsynthetic Modification:
Safety Considerations:
HAB-based MOFs represent a significant advancement in the field of electrically conductive frameworks. Their exceptional surface area, remarkable conductivity, and structural tunability make them outstanding candidates for applications in energy storage and electrocatalysis [1] [2]. Future development should focus on optimizing particle size and morphology, exploring new postsynthetic modification routes to introduce advanced functionalities, and scaling up synthesis for commercial applications.
4-Nitroaniline (also known as p-nitroaniline, PNA; CAS No. 100-01-6) is an important organic compound with the formula C6H6N2O2 [1]. It typically appears as a yellow to brown crystalline powder with a faint, ammonia-like odor [2] [3].
The table below summarizes the key characteristics of 4-nitroaniline that are relevant for laboratory handling and reaction planning [1] [4] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C6H6N2O2 |
| Molar Mass | 138.12 g/mol |
| Melting Point | 146 - 149 °C |
| Boiling Point | 332 °C |
| Density | 1.437 g/cm³ |
| Water Solubility | 0.8 g/L at 20 °C |
| pKa | 1.0 (at 25 °C) |
| Major Hazards | Toxic by inhalation, ingestion, and skin contact. Causes methemoglobinemia [4] [2]. |
Due to its toxicity, strict safety measures are essential when handling 4-nitroaniline.
While a direct synthesis protocol for HAB is unavailable, the following procedures illustrate common reaction types involving 4-nitroaniline or structurally similar compounds.
This is a common transformation for 4-nitroaniline, producing a valuable intermediate [5].
This protocol for degrading 4-methoxy-2-nitroaniline demonstrates an advanced oxidation process that could be adapted for modifying the 4-nitroaniline structure [6].
Given the lack of specific information on HAB synthesis, you may consider the following paths:
Hexaaminobenzene (HAB) represents a strategically important building block in coordination chemistry due to its unique hexadentate configuration and redox-active properties. This organic ligand features six amino groups arranged in a planar hexagonal geometry with D3h symmetry, enabling it to form extended two-dimensional (2D) coordination polymers with various transition metal ions. The resulting π-d conjugated coordination polymers exhibit remarkable electronic conductivity and catalytic properties not typically found in conventional metal-organic frameworks. The nitrogen-rich backbone of HAB provides dense electrocatalytically active sites, while the extended π-conjugation through metal centers facilitates efficient charge transport, making these materials particularly valuable for electrochemical applications including oxygen evolution reaction (OER) catalysis, energy storage, and sensing devices.
The coordination chemistry of HAB is characterized by the formation of honeycomb 2D lattices when combined with appropriate metal ions such as cobalt, copper, or nickel. This specific geometry creates a porous structure with ample surface area and accessible active sites. The electronic coupling between metal d-orbitals and the π-system of the organic ligand establishes a conductive network that enhances electrochemical performance. Recent advances have demonstrated that the chemical and crystal structures of these coordination nanosheets can be precisely manipulated through controlled synthesis conditions, allowing researchers to fine-tune their functional properties for specific applications [1] [2].
The oxygen evolution reaction is a critical process in electrochemical energy technologies, and HAB-based coordination polymers have demonstrated exceptional performance as OER electrocatalysts. The two-dimensional layered structure of these materials provides high specific surface area and abundant exposed active sites, while the π-d conjugated network ensures efficient electron transport during catalytic cycles.
Table 1: Electrocatalytic Performance of HAB-Based Coordination Polymers for OER
| Material | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
|---|---|---|---|---|
| Co₃(HAB)₂ nanosheets | 310 | 56 | High durability in 1 M KOH | [1] |
| CoNi-HAB derived from Co(OH)₂ | 219 | 42 | 91.3% retention after 24 h | [3] |
| Bulk Co-HAB | Higher than nanosheets | Less favorable | Moderate | [1] |
The ultrathin Co₃(HAB)₂ nanosheets (∼4.5 nm thickness) exhibit particularly impressive OER performance due to their enhanced electrochemically active surface area (90.30 m² g⁻¹) compared to bulk counterparts (43.44 m² g⁻¹) [1]. The synergistic effect in bimetallic systems such as CoNi-HAB further enhances OER activity by optimizing the adsorption energy of reaction intermediates, as confirmed by density functional theory computations [3]. These materials function as self-supported electrodes with abundant and dense active sites, eliminating the need for additional binders or conductive additives that can compromise performance.
The catalytic mechanism involves the metal centers (particularly cobalt) serving as active sites for the water oxidation process, while the conductive HAB framework facilitates charge transfer. The nitrogen-rich environment modulates the electronic structure of metal centers, potentially optimizing the binding energy of OER intermediates. Additionally, the hierarchically structured electrodes derived from pre-structured substrates like Co(OH)₂ provide enhanced mass transport properties, contributing to the favorable reaction kinetics observed in these systems [3].
Beyond OER, HAB-based coordination polymers show promise for various electrochemical energy applications. Their tunable electronic properties and redox-active metal centers make them suitable for hydrogen evolution reaction (HER), methanol oxidation, and as electrode materials in energy storage devices including batteries and supercapacitors [2]. The porous structure enables efficient electrolyte penetration, while the robust coordination bonds provide excellent structural stability under electrochemical cycling conditions.
The extended π-conjugation in metal-HAB coordination polymers creates an efficient pathway for charge transport, resulting in remarkable electronic conductivity for coordination compounds. The planar structure with spatial overlap of metal d-orbitals and ligand π-orbitals establishes a delocalized electron system that supports metallic behavior, particularly when small linkers like HAB are employed [1]. The electrical conductivity of these materials can be systematically modulated by controlling the stacking structure of the 2D layers and the oxidation state of the coordination framework.
Table 2: Electronic Properties and Applications of Metal-HAB Coordination Polymers
| Material | Synthetic Method | Key Electronic Properties | Applications |
|---|---|---|---|
| CuHAB (high base) | Liquid-liquid interfacial | Higher conductivity, slipped stacking | Conductive films, Electronics |
| CuHAB (low base) | Liquid-liquid interfacial | Humidity-responsive conductivity | Sensors, Switching devices |
| Ni-HAB | Air-liquid interfacial | Mildly conducting, gate-dependent conductance | Field-effect devices |
| Co₃(HAB)₂ | Solution synthesis | π-d conjugated conductive network | Electrocatalysis, Energy devices |
The liquid-liquid interfacial synthesis approach enables precise control over the multilayer architecture of CuHAB coordination nanosheets [2]. Materials synthesized at high base concentrations (CuHAB-10, CuHAB-100) develop a slipped stacking structure and exhibit greater conductivity, while those prepared at low base concentrations (CuHAB-1) contain both amino and imino structures and display humidity-responsive conductivity due to the presence of ligating amino groups that can form hydrogen bonds with water molecules [2]. This tunability makes these materials suitable for diverse electronic applications ranging from conductive supports to environmentally responsive devices.
The redox-active metal centers and accessible surface sites in HAB-based coordination polymers make them promising materials for chemiresistive gas sensors [2]. The 2D layered morphology provides ample interaction sites for analyte molecules, while the electronic conductivity enables direct transduction of binding events into measurable electrical signals. The structural defects intentionally incorporated into these materials can further enhance their sensing capabilities by creating additional active sites. The humidity-dependent conductivity observed in certain CuHAB variants suggests potential for environmental sensing applications where water vapor modulates electrical resistance [2].
The liquid-liquid interfacial method provides exceptional control over the morphology and structure of metal-HAB coordination polymers, particularly for copper-based systems. This approach enables the production of multilayered nanosheets as free-standing films with tunable thickness and stacking arrangement.
Table 3: Optimization Parameters for Liquid-Liquid Interfacial Synthesis of CuHAB
| Parameter | Optimal Condition | Effect on Product |
|---|---|---|
| Oxidizing Agent | 2,5-di-tert-butyl-1,4-benzoquinone (tBu₂BQ) | Higher crystallinity, better solubility |
| Base Concentration | 10-100 mM Na₂CO₃ | Complete imino formation, slipped stacking |
| Reaction Time | 1 day | Continuous film formation |
| Atmosphere | Argon | Controlled oxidation environment |
Protocol for CuHAB Synthesis:
The oxidizing agent selection is critical for achieving high crystallinity, with weak oxidizing agents like tBu₂BQ proving most effective. The base concentration determines the chemical structure, with higher concentrations (10-100 mM) yielding pure imino structures and lower concentrations (1 mM) producing mixed amino-imino structures with different stacking arrangements and properties [2].
For cobalt-based HAB coordination polymers, a one-step solution method can produce ultrathin nanosheets with exceptional electrocatalytic properties:
This facile soft-chemistry procedure effectively controls the nanoarchitecture and dimensionality of the coordination polymers without requiring extreme temperatures or pressures. The resulting Co₃(HAB)₂ nanosheets exhibit a high specific surface area of 90.30 m² g⁻¹, significantly greater than bulk counterparts (43.44 m² g⁻¹), contributing to their enhanced electrochemical performance [1].
Bimetallic coordination polymers such as CoNi-HAB can be synthesized through a derivation method from pre-structured substrates:
This approach yields hierarchically structured electrodes with enhanced electrochemical surface area and intrinsic activity, leveraging the synergistic effect between cobalt and nickel centers to optimize electrocatalytic performance [3].
Comprehensive characterization of HAB-based coordination polymers requires a multifaceted approach to elucidate their structural, chemical, and electronic properties:
Structural Characterization:
Chemical Analysis:
Porosity and Surface Area:
Electrochemical Characterization:
The experimental workflow below illustrates the complete process from synthesis to application of HAB-based coordination polymers:
Hexaaminobenzene-based coordination polymers represent a versatile class of 2D materials with exceptional electrochemical and electronic properties. Their tunable structure through synthetic control enables optimization for specific applications ranging from efficient oxygen evolution catalysis to responsive electronic devices. The continued development of these materials will likely focus on expanding the range of metal combinations, optimizing hierarchical architectures, and exploring new application domains in energy storage and conversion. The protocols and applications detailed in these notes provide researchers with comprehensive guidance for harnessing the potential of these remarkable materials in advanced technological contexts.
Hexaaminobenzene-based metal-organic frameworks (HAB-MOFs) represent an emerging class of 2D conductive coordination polymers with exceptional electrochemical properties and structural tunability. These materials are characterized by their unique redox-active nature and high electrical conductivity, making them particularly valuable for energy storage and conversion applications. The fundamental structure of HAB-MOFs consists of transition metal centers (typically Ni, Co, Cu, or Rh) coordinated with hexaaminobenzene linkers, forming extended π-conjugated systems that facilitate charge transport. This structural arrangement results in materials with high specific surface areas, tunable pore architectures, and abundant active sites for electrochemical reactions.
The growing interest in HAB-MOFs stems from their multifunctional applications spanning electrocatalysis, supercapacitors, batteries, and gas separation. Recent computational studies have identified approximately 10,000 ultrastable MOF structures with promising application potential, many based on optimized building blocks including HAB derivatives [1]. The modular nature of HAB-MOFs allows for precise tuning of their electronic and structural properties through careful selection of metal centers and synthetic conditions, enabling researchers to tailor these materials for specific technological applications with remarkable precision.
The solvothermal approach represents the most widely employed method for synthesizing high-quality HAB-MOF crystals with controlled morphology and porosity. This method enables precise control over crystal growth through careful regulation of temperature, pressure, and reaction composition.
Quality Control: The success of synthesis should be verified through powder X-ray diffraction to confirm crystallinity, nitrogen physisorption to determine surface area, and FTIR spectroscopy to verify coordination.
Electrophoretic deposition (EPD) has emerged as a highly effective technique for fabricating high-performance HAB-MOF electrodes without requiring binders or conductive additives. This method enables the formation of uniform thin films with excellent adhesion to various substrates.
Performance Validation: The fabricated electrodes typically demonstrate excellent electrochemical performance with reported areal capacitance of 13.64 mF cm⁻² and remarkable cycling stability (81% retention over 50,000 cycles) for Ni₃(HAB)₂-based supercapacitors [2].
The following diagram illustrates the complete synthesis and electrode fabrication workflow for HAB-MOFs:
HAB-MOFs demonstrate exceptional electrocatalytic activity for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), making them promising bifunctional catalysts for overall water splitting systems. The catalytic performance is highly dependent on the choice of metal center, with different metals exhibiting preferential activity for specific half-reactions.
Rh-HAB has been identified as a particularly effective catalyst, demonstrating remarkably low overpotentials of 0.38 V for OER and 0.02 V for HER based on comprehensive density functional theory (DFT) calculations [3]. This exceptional performance positions Rh-HAB as a prime candidate for efficient hydrogen production through water electrolysis. Similarly, Co-HAB exhibits excellent OER activity with an overpotential of 0.32 V, making it competitive with state-of-the-art oxide catalysts [3].
The electrocatalytic mechanism in HAB-MOFs involves redox-active metal centers that facilitate electron transfer processes, while the extended π-conjugated system of the HAB linker enhances charge transport through the framework. The tunable pore environment also promotes mass transport of reactants and products, further enhancing catalytic efficiency.
HAB-MOFs show significant promise as bifunctional electrocatalysts in rechargeable metal-air batteries, where they facilitate both the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging. This dual functionality addresses one of the key challenges in metal-air battery technology—the development of efficient, stable, and cost-effective bifunctional catalysts.
Co-HAB demonstrates particularly balanced performance with an OER overpotential of 0.32 V and an ORR overpotential of 0.48 V [3]. This combination of activities enables efficient round-trip energy conversion in metal-air battery systems. The origin of this enhanced activity has been investigated through the d-band center of transition metals and detailed bonding analysis, revealing fundamental structure-activity relationships that guide further catalyst optimization [3].
Table 1: Electrocatalytic Performance of Selected HAB-MOFs
| MOF Material | Application | Overpotential (V) | Key Metrics | Stability |
|---|---|---|---|---|
| Rh-HAB | HER | 0.02 | Extreme activity for hydrogen evolution | Excellent |
| Rh-HAB | OER | 0.38 | Efficient oxygen evolution | Excellent |
| Co-HAB | OER | 0.32 | Competitive with oxide catalysts | High |
| Co-HAB | ORR | 0.48 | Balanced bifunctional activity | High |
To evaluate the electrocatalytic performance of HAB-MOFs, researchers should follow this standardized protocol:
HAB-MOFs have demonstrated exceptional performance as electrode materials for supercapacitors, particularly when fabricated using the binder-free electrophoretic deposition method. The unique 2D layered structure of HAB-MOFs facilitates rapid ion diffusion throughout the electrode matrix, enabling high power density and excellent rate capability.
Ni₃(HAB)₂-based supercapacitors have shown remarkable performance metrics, including an areal capacitance of 13.64 mF cm⁻² over a potential window of 0-1.0 V, and outstanding cycling stability with 81% capacitance retention after 50,000 charge-discharge cycles [2]. This exceptional longevity far exceeds most conventional supercapacitor materials and positions HAB-MOFs as promising candidates for long-life energy storage systems.
The charge storage mechanism in HAB-MOF supercapacitors involves both electrical double-layer formation and faradaic pseudocapacitance from the redox-active metal centers and organic linkers. The high electrical conductivity of certain HAB-MOFs (e.g., ~40 S cm⁻¹ for Ni₃(HITP)₂) enables efficient charge transport without requiring conductive additives [4].
While research on HAB-MOFs for battery applications is less advanced than for supercapacitors, their tunable redox activity and porous structure make them promising candidates for next-generation battery systems. The ordered pore structure can potentially accommodate ion storage and transport, while the redox-active sites offer additional faradaic capacity.
Theoretical studies suggest that HAB-MOFs with appropriate metal centers could achieve high specific capacities in lithium-ion and post-lithium battery systems. However, practical implementation requires addressing challenges related to electronic conductivity and structural stability during cycling. Ongoing research focuses on developing HAB-MOF composites with conductive additives and optimizing electrode architectures to maximize performance.
Table 2: Energy Storage Performance of HAB-MOFs
| Material | Application | Key Performance Metrics | Stability | Reference |
|---|---|---|---|---|
| Ni₃(HAB)₂ | Supercapacitor | 13.64 mF cm⁻² areal capacitance | 81% retention after 50,000 cycles | [2] |
| Ni₃(HITP)₂ | Supercapacitor | 630 m² g⁻¹ surface area, 40 S cm⁻¹ conductivity | Good cycle stability | [4] |
| Co-HAB | Metal-air battery | 0.32 V OER, 0.48 V ORR overpotential | High stability | [3] |
Computational modeling has become an indispensable tool for guiding the development of HAB-MOFs with optimized properties. DFT calculations provide atomic-level insights into the electronic structure, catalytic activity, and stability of these materials, enabling rational design before synthetic efforts.
DFT studies have revealed that the exceptional conductivity of certain HAB-MOFs stems from their unique electronic band structures with bands crossing the Fermi level, indicating metallic character [4]. For instance, Ni₃(HIB)₂ exhibits in-plane conductivity due to favorable band dispersion along specific crystallographic directions [4]. Computational analyses have also established correlations between the d-band center of transition metals and catalytic activity, providing a theoretical descriptor for predicting and optimizing electrocatalytic performance [3].
Recent advancements have enabled high-throughput DFT screening of thousands of potential MOF structures, leading to the identification of approximately 10,000 ultrastable MOF configurations with promising properties for various applications [1]. This computational preselection dramatically accelerates the materials discovery process by focusing experimental efforts on the most promising candidates.
Machine learning (ML) methods have emerged as powerful complementary tools to DFT for rapid screening and prediction of HAB-MOF properties. ML models can establish complex structure-property relationships by learning from existing computational and experimental data, enabling near-instantaneous prediction of key properties without resource-intensive quantum mechanical calculations.
The typical ML workflow for HAB-MOF development involves:
These computational approaches have highlighted particularly promising HAB-MOF compositions, including gadolinium-containing secondary building units and cobalt-porphyrin derivatives, which exhibit exceptional stability and functionality [1].
The following diagram illustrates the integrated computational-experimental workflow for HAB-MOF development:
Despite the promising performance of HAB-MOFs, several technical challenges must be addressed before widespread commercialization:
Future research on HAB-MOFs should focus on several promising directions:
Hexaaminobenzene-based metal-organic frameworks represent a highly promising class of functional materials with exceptional properties for energy storage and conversion applications. Their tunable electronic structure, high surface area, and redox activity enable outstanding performance in electrocatalysis, supercapacitors, and battery systems. The integration of computational design with advanced synthesis techniques has dramatically accelerated the development of these materials, leading to the discovery of numerous high-performance compositions.
While challenges remain in scalability, stability, and conductivity optimization, the rapid progress in HAB-MOF research suggests a bright future for these materials in next-generation energy technologies. Continued interdisciplinary collaboration between computational scientists, synthetic chemists, and materials engineers will be essential to fully realize the potential of HAB-MOFs in practical applications.
To guide your research and documentation, here is a template of the key sections you should aim to populate once you find the specific data on hexaaminobenzene catalysts. You can use the table below to organize quantitative data when you acquire it.
Table: Key Performance Metrics for ORR Electrocatalysts (for data compilation)
| Metric | Description | Typical Measurement Method |
|---|---|---|
| Onset Potential (V vs. RHE) | Potential at which ORR begins, indicating catalyst inherent activity. | Linear sweep voltammetry (LSV) |
| Half-wave Potential, E1/2 (V vs. RHE) | Potential at half the diffusion-limited current, a key activity indicator. | LSV using a rotating disk electrode (RDE) |
| Limiting Current Density (mA/cm2) | Maximum current density reached, related to mass transport. | LSV using a rotating disk electrode (RDE) |
| Electron Transfer Number (n) | Number of electrons transferred per O2 molecule; determines 2e- (H2O2) or 4e- (H2O) pathway. | Rotating ring-disk electrode (RRDE) or Koutecky-Levich analysis |
| Tafel Slope (mV/dec) | Reveals the reaction kinetics and rate-determining step. | Derived from LSV measurements |
| Electrochemical Active Surface Area (ECSA) | Measure of the catalytically active surface area. | Cyclic voltammetry (CV) in non-Faradaic region |
| Mass Activity (A/mgPGM) | Current normalized by the mass of precious metal (if any). | Calculated from RDE data and catalyst loading |
| Stability / Durability | Loss of activity after potential cycling; e.g., E1/2 shift after N cycles. | Accelerated stress tests (AST) (e.g., 5,000-30,000 cycles) |
Based on the general protocols found in the search results, here is a common experimental workflow for evaluating any ORR electrocatalyst. You can adapt this high-level flowchart and the subsequent detailed steps for a hexaaminobenzene-based catalyst once its specific synthesis and preparation methods are known.
Detailed Protocol Steps:
Catalyst Ink Preparation [1]:
Working Electrode Preparation (Thin-Film RDE) [1]:
Electrochemical Measurements:
The table below summarizes the basic identifying information for hexaaminobenzene, which is essential for selecting an appropriate purification technique [1].
| Property | Value / Description |
|---|---|
| Chemical Name | 1,2,3,4,5,6-Hexaaminobenzene [1] |
| CAS Number | 4441-69-2 (implied from product number) [1] |
| Molecular Formula | C6H12N6 [1] |
| Molecular Weight | 168.2 g/mol [1] |
| Purity & Price | 95%; ~$500 for 5 mg (as of 2021) [1] |
Based on its solid-state nature and common laboratory practices for similar organic compounds, the following purification methods are typically employed and should be investigated for hexaaminobenzene [2] [3]:
The following workflow diagram outlines a logical sequence for developing and testing these purification methods.
What are air-sensitive compounds? Air-sensitive compounds react with some constituent of air (most commonly atmospheric oxygen (O₂) or water vapor (H₂O), and sometimes carbon dioxide (CO₂) or nitrogen (N₂)) [1]. This can lead to decomposition, the formation of undesired products, or hazardous situations like fires and explosions [2].
Essential Equipment for a Controlled Atmosphere Two primary systems are used to handle air-sensitive compounds [1]:
The table below outlines the core components of a Schlenk line, which is central to air-sensitive work.
| Component | Function | Key Considerations |
|---|---|---|
| Dual Manifold | Main body with parallel tubes for inert gas and vacuum [3]. | Allows multiple reactions to be run simultaneously [3]. |
| Inert Gas Supply | Provides Nitrogen (N₂) or Argon (Ar) atmosphere [3]. | Nitrogen is common; argon is used if compounds react with nitrogen [3]. |
| Vacuum Pump | Evacuates air from glassware and lines [3]. | A mechanical pump is standard for Schlenk lines [3]. |
| Cold Trap | Placed between manifold and pump; condenses solvents/vapors [3]. | Protects pump oil. Cooled with liquid nitrogen or acetone/dry ice [3]. |
| Bubbler | Gas outlet; provides visible gas flow and pressure release [3]. | Can be oil or mercury-based. Mercury is toxic and less common [3]. |
Basic Workflow for Schlenk Line Techniques The following diagram outlines the general workflow for setting up a reaction using a Schlenk line.
Best Practices for Handling Reagents Many air-sensitive reagents, including ultra-dry solvents, are supplied in specialized packaging like AcroSeal bottles to simplify handling [2].
Frequently Asked Questions
Q1: My reagent started smoking or ignited upon exposure to air. What went wrong? This indicates you were likely handling a pyrophoric material, which ignites spontaneously in air [2]. The cause could be:
Q2: My reaction failed or yielded unexpected products. Could air be the cause? Yes. Exposure to air, oxygen, or moisture can [2]:
Q3: What are the critical safety risks when using a Schlenk line? The main risks are [3]:
For any troubleshooting guide, it's crucial to first define the core concepts and metrics. The table below summarizes the key formulas and common issues related to reaction yield and product purity.
| Concept | Definition & Formula | Common Experimental Issues |
|---|
| Percentage Yield [1] | Measures reaction efficiency; compares actual amount of product obtained to the maximum theoretical amount. Formula: (Actual Yield / Theoretical Yield) × 100% | Low Yield: Caused by incomplete reactions, side reactions, or product loss during transfer or purification steps [1]. | | Percentage Purity [1] | Measures the proportion of the desired substance in a sample relative to impurities. Formula: (Mass of Pure Substance / Mass of Impure Sample) × 100% | Low Purity: Results from unseparated reactants, side products, or contaminants introduced during the synthesis or work-up process. |
Here are some common problems, their potential causes, and corrective actions, inferred from general chemical principles and the context of HAB synthesis.
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Low Yield of HAB | Incomplete reaction; decomposition of sensitive intermediates or final product; loss during filtration/washing due to high solubility. | Optimize reaction conditions (temperature, time, atmosphere); use inert atmosphere (e.g., N₂ or Ar) to prevent oxidation; carefully control solvent volumes during precipitation and washing. |
| Low Purity of HAB Product | Inadequate purification; incomplete removal of metal salts or organic by-products; oxidation of the product. | Implement recrystallization or Soxhlet extraction with a suitable solvent; use chelating agents in wash steps to remove metal ions; ensure proper drying under vacuum. |
| Poor Performance in Electrocatalysis | Incorrect coordination geometry; presence of insulating impurities blocking active sites; low electrical conductivity of the final MOF. | Strictly control stoichiometry of metal and ligand; verify purity of all starting materials; for MOFs, ensure proper activation to remove solvent from pores [2] [3]. |
While a detailed, step-by-step protocol for HAB synthesis is not fully available in the search results, the workflow below is reconstructed from methods described in recent literature for creating HAB-based Metal-Organic Frameworks (MOFs) [2] [3]. This can serve as a reference for developing your own standard operating procedures.
The following diagram outlines the general workflow for the synthesis and purification of a conductive HAB-MOF, highlighting key control points.
Key Considerations for the Protocol:
Q1: Why is the purity of the HAB ligand so critical for MOF performance?
Q2: Our HAB-MOF consistently shows low OER activity. What should we investigate first?
Q3: What are the best practices for sourcing and handling high-purity chemical precursors?
The information here provides a strong foundation, but specific details on synthesizing the HAB ligand itself are limited in the search results I obtained. To build a more comprehensive technical support center, you could:
Q1: Why is pure hexaaminobenzene (HAB) unstable? While specific data on isolated HAB is limited, its instability is understood from organic chemistry principles. Benzene rings gain stability from electron delocalization (resonance energy) [1] [2]. HAB, with six electron-withdrawing amine groups, significantly alters the electron distribution of the benzene ring. This makes the molecule highly reactive and susceptible to unwanted chemical reactions in solution, such as oxidation, leading to decomposition.
Q2: How can HAB be stabilized for use in experiments? The most effective method documented is to use it as a organic linker in a 2D conductive Metal-Organic Framework (MOF). In this structure, HAB molecules coordinate with metal ions like Cobalt (Co), forming a stable, extended planar network. This coordination stabilizes the reactive HAB ligand and also makes the entire framework electrically conductive [3] [4].
Q3: What is the role of the metal ion in stabilization? The metal ion (e.g., Co²⁺) plays a dual role:
Q4: What are the proven performance characteristics of the stabilized HAB material (Co-HAB)? When stabilized in the Co-HAB MOF, the material exhibits excellent properties for sodium-ion storage [3]:
The following workflow illustrates the key steps and outcomes for stabilizing HAB within a metal-organic framework:
This section provides a methodology for evaluating the electrochemical performance of the synthesized Co-HAB MOF as an electrode material, based on the data from the search results [3].
Aim: To characterize the sodium-ion storage capability and stability of the Co-HAB MOF electrode.
1. Electrode Fabrication:
2. Electrochemical Cell Assembly:
3. Performance Testing:
The table below summarizes key quantitative performance data you can expect from a well-synthesized Co-HAB MOF electrode [3]:
| Performance Metric | Value Achieved | Testing Condition |
|---|---|---|
| Bulk Electrical Conductivity | 1.57 S cm⁻¹ | -- |
| Specific Capacity | 214 mAh g⁻¹ | Within 7 minutes |
| Specific Capacity | 152 mAh g⁻¹ | Within 45 seconds |
| Areal Capacity | 2.6 mAh cm⁻² | At ~9.6 mg cm⁻² mass loading |
Problem: Poor electrochemical performance or rapid capacity fade.
Problem: Low mass loading on the electrode.
The table below summarizes the key storage parameters gathered from the search results:
| Parameter | Specification | Source |
|---|---|---|
| Recommended Temperature | -20°C | [1] |
| Appearance | Light Grey to Brown Solid | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Melting Point | >117°C (decomposition); also reported as 255°C (decomposition) | [2] [1] |
| Solubility | DMSO (Slightly), Water (Slightly) | [1] |
What is the correct chemical identity of this compound? The compound is known by several names, including 1,2,3,4,5,6-Benzenehexamine trihydrochloride and Hexaaminobenzene trihydrochloride. Its CAS Registry Number is 4444-26-2 (also referenced under 126521-82-2 in some sources) [2] [1] [3].
Why is it critical to store this compound at -20°C and protect it from air? The primary reason is the compound's hygroscopic nature, meaning it readily absorbs moisture from the air [1]. Storing it at low temperatures in a desiccated environment helps prevent hydrolysis and oxidative decomposition, which is essential for maintaining its purity and reactivity for synthetic applications [3] [4].
What are the main applications of this chemical? Hexaaminobenzene trihydrochloride is primarily used as a key synthon (synthetic building block). Its applications include:
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| Color change or darkening of the solid | Degradation due to exposure to moisture, air, or improper temperature. | Verify storage conditions (-20°C, desiccated). Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation. Check the integrity of the storage container. |
| Unexpected results in synthesis | Decomposed or impure starting material. | Use a fresh, properly stored batch. Analyze the material using techniques like NMR or HPLC to confirm purity before use in critical reactions. |
To ensure your storage practices are effective, you can perform the following checks:
Please be aware of the following limitations in the available information:
The diagram below outlines a logical workflow for assessing the quality of your stored hexaaminobenzene trihydrochloride.
The key advantage of HAB lies in its ability to form π-d conjugated coordination polymers with transition metals, resulting in materials with high electrical conductivity and stability—properties that are crucial for advanced applications [1].
The table below summarizes the properties and performance of various Transition Metal-HAB (TM-HAB) monolayers as investigated in theoretical and experimental studies.
| Transition Metal | Key Properties/Behavior | Primary Applications | Experimental Performance Data |
|---|---|---|---|
| Co (Cobalt) | Metallic behavior; high thermal stability & tensile strength [2]. | Oxygen Evolution Reaction (OER) [1]. | OER: Overpotential of 310 mV @ 10 mA cm⁻² in 1 M KOH [1]. |
| Cu (Copper) | Perfect half-metallic behavior [2]. | Spintronics [2]. | N/A (Theoretical prediction) [2]. |
| Cr (Chromium) | Perfect half-metallic behavior [2]. | Spintronics [2]. | N/A (Theoretical prediction) [2]. |
| Mn (Manganese) | Perfect half-metallic behavior [2]. | Spintronics [2]. | N/A (Theoretical prediction) [2]. |
| Ag (Silver) | Perfect half-metallic behavior [2]. | Spintronics [2]. | N/A (Theoretical prediction) [2]. |
| Ni (Nickel) | Non-magnetic metallic behavior; high thermal stability & tensile strength [2]. | Energy storage [2]. | N/A (Theoretical prediction) [2]. |
| Ti (Titanium) | Effective CO₂ activation [3]. | CO₂ Reduction Reaction (CO₂RR) to CH₄ [3]. | CO₂RR: Limiting potential of 1.14 eV; Overpotential of 1.31 V [3]. |
| Fe (Iron) | Metallic behavior with low spin-polarization [2]. | CO₂RR to HCHO, CH₃OH, CH₄ [3]. | N/A (Theoretical prediction) [2] [3]. |
| Zn (Zinc) | N/A | CO₂RR to HCOOH [3]. | N/A (Theoretical prediction) [3]. |
| Sc, V | N/A | CO₂RR to CH₄ [3]. | N/A (Theoretical prediction) [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments involving HAB-based materials.
This protocol is adapted from the synthesis of ∼4.5 nm thick Co–HAB nanosheets for the Oxygen Evolution Reaction (OER) [1].
This describes how the catalytic activity of the synthesized materials is measured [1].
The data for many TM-HAB systems are derived from theoretical studies using Density Functional Theory (DFT), a common protocol in materials science [2] [3].
The unique properties of HAB-based MOFs make them suitable for specific advanced applications. The following diagrams illustrate the experimental workflow for developing these materials and the logical relationship behind their function in spintronics.
1. Workflow for HAB-MOF Development and Testing
2. HAB's Role in Spintronic Device Function
The research indicates that HAB stands out for several reasons:
The following guide objectively compares coordination polymers (CPs) assembled from the linker 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) with other systems, based on recent experimental data [1] [2].
The synthesis of CPs is highly sensitive to reaction conditions. The methodologies below are cited from experimental sections of recent research.
The choice of metal and linker directly dictates the final structure and topology of the CP [3] [4]. The table below summarizes key characteristics from the literature.
| Feature/Metric | H₂pdba-based CPs [1] | Flexible S,O-Heterodonor (p-XBT²⁻) CPs [2] |
|---|---|---|
| Typical Metals | Mn(II), Co(II/III), Ni(II), Cu(II) | Zn(II), Cd(II) |
| Linker Flexibility | Adaptable angles between aromatic planes [1] | Highly flexible thioaliphatic spacers [2] |
| Common Dimensionality | 2D layers, 3D frameworks [1] | 3D frameworks [2] |
| Example Topologies | sql, hcb, tfk [1] | cds (CdSO4-like network) [2] |
| Structural Influence | Metal coordination geometry and coligands [1] | Metal node and flexible linker conformation [2] |
Catalytic efficiency is a key metric for comparing CPs. The following data is from model reactions.
Knoevenagel Condensation (Benzaldehyde with Propanedinitrile) Catalyst: {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ (a 3D H₂pdba-based MOF) [1]
| Metric | Performance |
|---|---|
| Optimal Yield | Up to 99% for 2-benzylidenemalononitrile [1] |
| Recyclability | Yes, stable and reusable [1] |
| Key Advantage | Excellent performance under mild conditions [1] |
The pathway from synthesis to characterization involves several critical steps, as visualized below.
Diagram 1: Pathway for synthesizing and characterizing coordination polymers.
| Technique | Primary Application in Characterization | Typical Data Output |
|---|---|---|
| X-ray Diffraction (XRD) [1] | Determining solid-state molecular structure and geometry. | Bond lengths, bond angles, coordination geometry. |
| FT-IR Spectroscopy [1] | Identifying functional groups and metal-ligand bonding. | Vibrational frequencies of key bonds (e.g., M-N). |
| UV-Vis Spectroscopy [1] [2] | Probing electronic structure and electronic transitions. | Absorption peaks indicating d-d transitions or charge transfer. |
| X-ray Emission Spectroscopy [2] | Determining electronic spin states of the metal center. | Information on spin multiplicity (e.g., high-spin vs. low-spin). |
| Elemental Analysis | Confirming the bulk elemental composition of the complex. | Weight percentages of C, H, N, and metal. |
| Thermal Analysis (TGA) [1] | Assessing thermal stability and decomposition steps. | Weight loss profiles indicating decomposition temperatures. |
For a comparative guide, you would typically apply the following protocols to each metal complex you are studying. Consistency in experimental conditions is key for a fair comparison.
X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials [1]. For hexaaminobenzene (HAB) coordination polymers, XRD is crucial for confirming the successful formation of the crystal lattice.
The general workflow for conducting powder XRD analysis, which is commonly applied to polycrystalline materials like HAB-based polymers, is outlined below.
The typical steps involved are:
Sample Preparation:
Data Collection:
Peak Identification & Structural Analysis:
When planning an XRD analysis, a key decision is whether to use Single-Crystal XRD (SCXRD) or Powder XRD (PXRD). The choice significantly impacts the type and quality of structural information you can obtain [4].
| Factor | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) |
|---|---|---|
| Sample Type | Requires a single, high-quality crystal (typically >50 μm) [4]. | Works with a microcrystalline powder [4]. |
| Structural Information | Provides high-resolution data, including precise atomic positions and bond lengths [4]. | Excellent for phase identification and determining lattice parameters; less direct atomic detail [4]. |
| Primary Applications | Determining new and complex crystal structures from scratch [4]. | Identifying crystalline phases, monitoring phase transformations, and quality control [4]. |
| Key Limitations | Difficulty in growing suitable single crystals for some materials [4]. | Peak overlap can complicate analysis of complex mixtures; lower resolution than SCXRD [4]. |
To objectively compare thermal stability, researchers typically use the following analytical techniques. Here are the standard experimental protocols:
Differential Scanning Calorimetry (DSC)
Tm, the midpoint of the transition) and the enthalpy change (ΔH, the area under the transition peak) [1].Thermogravimetric Analysis (TGA)
When you obtain data for HAB and its derivatives, you can structure it clearly in tables. Below are hypothetical examples of how to present DSC and TGA data.
Table 1: Thermal Transition Data from Differential Scanning Calorimetry (DSC)
| Compound | Melting Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kJ/mol) | Observation |
|---|---|---|---|
| HAB | [Your Data Here] | [Your Data Here] | Single, sharp transition |
| Derivative A | ... | ... | Broader transition, suggests less cooperative unfolding |
| Derivative B | ... | ... | Two distinct transition peaks |
Table 2: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)
| Compound | 5% Weight Loss Temperature (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
|---|---|---|---|
| HAB | [Your Data Here] | [Your Data Here] | [Your Data Here] |
| Derivative A | ... | ... | ... |
| Derivative B | ... | ... | ... |
To clearly communicate the experimental process for determining thermal stability, you can use a flowchart. The diagram below, generated using Graphviz DOT language, outlines the key steps in a DSC experiment.
DSC Thermal Stability Workflow
Since the specific data for HAB was not available in my search, here are suggestions for how you can find it:
Without a clear definition for "HAB," preparing a definitive comparison guide is challenging. Here are some steps you can take to move forward:
The following table summarizes key performance metrics for prominent energy storage technologies based on the search results. Please note that these are general metrics for each technology category, not a direct comparison to "HAB."
| Technology | Key Performance Metrics | Advantages | Disadvantages / Challenges |
|---|
| Solid-State Batteries | • Energy density: 2-2.5x Li-ion [1] • Charging: 0-80% in <15 min [1] | • Greater safety (solid electrolyte) [1] • Faster charging [1] | • Complex manufacturing [1] • Emerging substitutes (e.g., Li-S) [1] | | Lithium-Ion (LFP/NMC) | • Round-trip efficiency: 90-95% [2] • Cycle life: LFP (8,000+ cycles) [2] | • High energy density [2] • Mature supply chain | • Thermal runaway risk [2] • Calendar aging [2] | | Hybrid Energy Storage (HESS) | • Combines technologies (e.g., battery + ultracapacitor) [1] | • Improved resource utilization [1] • Cost-cutting opportunities [1] | • Limited energy production [1] • Complex energy management [1] | | Long-Duration Storage (LDES) | • Discharge: >10 hours [1] | • Energy arbitrage (seasonal shifting) [1] • Resiliency support [1] | • High cost [1] • Technology readiness varies [1] | | Latent Heat Storage (LHTES) | • Y-fins reduced charging time by 91.63% and discharging by 83.03% (vs. no-fin) [3] | • High energy storage density [3] • Isothermal operation [3] | • Low PCM thermal conductivity (requires enhancers like fins) [3] |
To help structure your guide, here is a detailed experimental methodology from a recent study on enhancing Latent Heat Thermal Energy Storage (LHTES), which exemplifies the kind of procedural detail valuable to researchers [3].
Based on the information available, the following diagram outlines a logical workflow for developing your comparison guide.